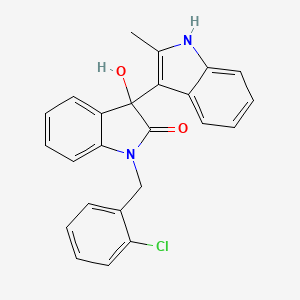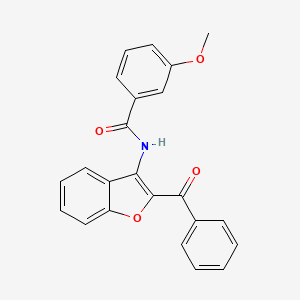![molecular formula C40H24N6O12 B11569032 biphenyl-4,4'-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)](/img/structure/B11569032.png)
biphenyl-4,4'-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound characterized by its intricate structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of Schiff bases and esterification reactions. Common reagents used in these reactions include aldehydes, amines, and dinitrobenzoic acid derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and ionic liquids has been explored to enhance reaction efficiency and reduce the use of toxic chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation can produce oxides .
Applications De Recherche Scientifique
4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups play a crucial role in its biological activity, potentially interacting with cellular components and disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,5-dinitrobenzoate: Shares similar structural features and is used in similar applications.
3,5-Dinitrobenzoic acid: Another related compound with similar chemical properties.
Uniqueness
4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to its complex structure, which allows for diverse chemical reactions and applications. Its multiple functional groups provide versatility in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C40H24N6O12 |
|---|---|
Poids moléculaire |
780.6 g/mol |
Nom IUPAC |
[4-[[4-[4-[[4-(3,5-dinitrobenzoyl)oxyphenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C40H24N6O12/c47-39(29-17-33(43(49)50)21-34(18-29)44(51)52)57-37-13-1-25(2-14-37)23-41-31-9-5-27(6-10-31)28-7-11-32(12-8-28)42-24-26-3-15-38(16-4-26)58-40(48)30-19-35(45(53)54)22-36(20-30)46(55)56/h1-24H |
Clé InChI |
OIFBKVXIEQLTRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C6=CC(=CC(=C6)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11568955.png)
![2-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B11568958.png)
![5-(2-Butoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11568969.png)
![2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11568979.png)
![7-Fluoro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568980.png)


![3-Fluoro-N-({N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11568999.png)
![2-fluoro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11569002.png)

![N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B11569004.png)
![2-(4-methylphenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11569010.png)
![furan-2-yl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B11569013.png)
![Ethyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B11569022.png)
